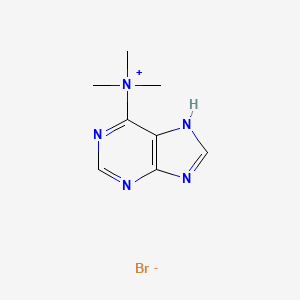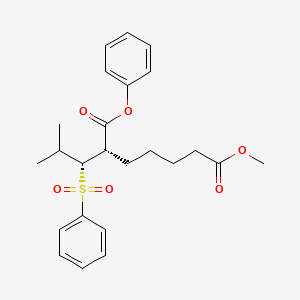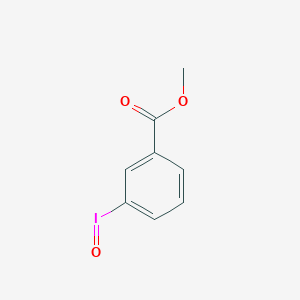
4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol is an organic compound characterized by its complex structure, which includes multiple phenyl groups attached to a central phenol core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylbutyl Intermediate: This step involves the reaction of benzyl chloride with phenylacetic acid in the presence of a base such as sodium hydroxide to form 1,3-diphenylbutane.
Alkylation of Phenol: The phenylbutyl intermediate is then reacted with phenol in the presence of a strong acid catalyst like sulfuric acid to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced phenolic compounds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be substituted with other functional groups using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of iron(III) bromide or nitric acid with sulfuric acid.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Brominated or nitrated phenolic compounds.
科学的研究の応用
4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
4-(1,3-Diphenylbutyl)phenol: Lacks the additional phenylethyl group.
2-(1-Phenylethyl)phenol: Lacks the diphenylbutyl group.
Uniqueness
4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol is unique due to the presence of both the diphenylbutyl and phenylethyl groups, which confer distinct chemical and biological properties
特性
| 106315-46-2 | |
分子式 |
C30H30O |
分子量 |
406.6 g/mol |
IUPAC名 |
4-(1,3-diphenylbutyl)-2-(1-phenylethyl)phenol |
InChI |
InChI=1S/C30H30O/c1-22(24-12-6-3-7-13-24)20-29(26-16-10-5-11-17-26)27-18-19-30(31)28(21-27)23(2)25-14-8-4-9-15-25/h3-19,21-23,29,31H,20H2,1-2H3 |
InChIキー |
MXEOLZHOQMFSEI-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B14318529.png)

![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)
